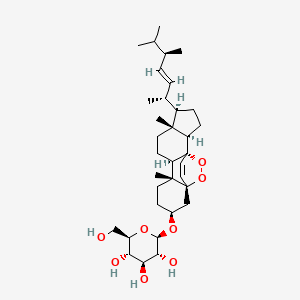

5-溴-1-茚满酮肟

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to 5-Bromo-1-indanone oxime involves various strategies, including the use of bromoindazole derivatives and furanones. For instance, the synthesis of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide from 5-bromoindazole-3-carboxylic acid methylester highlights a method involving N1-arylation and conversion to diethylamide (Anuradha et al., 2014). Another example includes the selective synthesis of (Z)-4-aryl-5-[1-(aryl)methylidene]-3-bromo-2(5H)-furanones from 3,4-dibromo-2(5H)-furanone, showcasing a method relevant to the synthesis pathways that might be explored for 5-Bromo-1-indanone oxime (Bellina et al., 2001).

Molecular Structure Analysis

The molecular structure of compounds closely related to 5-Bromo-1-indanone oxime has been elucidated using techniques like X-ray diffraction, revealing intricate details about bond lengths, angles, and the overall geometry. For example, the crystal structure analysis of 5-chloro-1-indanone provides insight into the intermolecular forces and the molecular geometry, which could be analogous to the structural characteristics of 5-Bromo-1-indanone oxime (Ruiz et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving brominated compounds, such as the regioselective bromination of indanones under acidic and basic conditions, highlight the reactivity and potential transformations of 5-Bromo-1-indanone oxime (Choi & Ma, 2007). These reactions provide a framework for understanding the chemical behavior and reactivity of brominated organic compounds.

科学研究应用

抗增殖/细胞毒活性

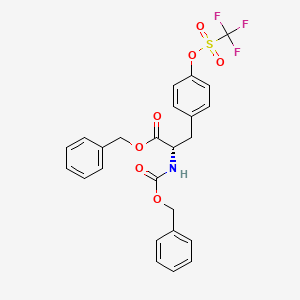

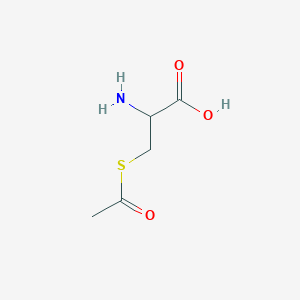

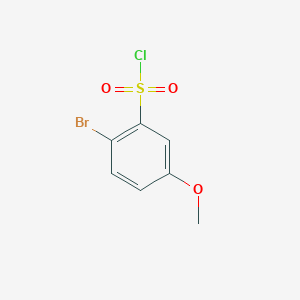

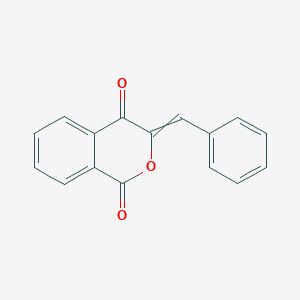

5-溴-1-茚满酮肟已被用于合成吲哚植物抗毒素的5-溴取代衍生物 {svg_1}. 这些新型化合物在体外对七种人类癌细胞系进行了抗增殖/细胞毒活性筛选 {svg_2}. 一些类似物显示出优于或与顺铂(一种常见的化疗药物)相当的活性 {svg_3}.

乙酰胆碱酯酶复活剂

肟类,包括5-溴-1-茚满酮肟,因其作为乙酰胆碱酯酶复活剂的重要作用而被研究 {svg_4}. 这使得它们在治疗与乙酰胆碱酯酶相关的疾病(如阿尔茨海默病)方面具有潜在的用途 {svg_5}.

抗癌和抗炎潜力

据报道,肟类具有有用的药理特性,包括具有抗癌和抗炎潜力的化合物 {svg_6}. 它们已被证明可抑制 40 多种不同的激酶,这些激酶是通过化学添加磷酸基团来修饰其他蛋白质的蛋白质 {svg_7}.

激酶抑制剂

许多肟类是激酶抑制剂,已被证明可抑制 40 多种不同的激酶,包括 AMP 活化蛋白激酶 (AMPK)、磷脂酰肌醇 3 激酶 (PI3K)、细胞周期蛋白依赖性激酶 (CDK) 以及多种受体和非受体酪氨酸激酶 {svg_8}. 这使得它们在治疗与这些激酶相关的疾病(如癌症和炎症性疾病)方面具有潜在的用途 {svg_9}.

脂氧合酶 5 抑制剂

一些肟类是脂氧合酶 5 的抑制剂 {svg_10},这种酶参与脂肪酸的代谢。 这可能使它们在治疗与脂肪酸代谢相关的疾病(如肥胖和糖尿病)方面具有潜在的用途 {svg_11}.

联苯类化合物的合成

5-溴-1-茚满酮是一种 1-茚满酮衍生物,参与咪唑基和三唑基取代联苯类化合物的合成 {svg_12}. 这些化合物在药物化学领域有广泛的应用 {svg_13}.

安全和危害

作用机制

Target of Action

5-Bromo-1-indanone oxime is a synthetic compound that has been identified as a potent and extremely selective inhibitor of B-Raf kinase . B-Raf kinase is a protein kinase that plays a crucial role in signal transduction pathways related to cellular division and growth .

Mode of Action

The compound interacts with B-Raf kinase, inhibiting its activity. This interaction is likely due to the formation of oximes, a process where aldehydes and ketones react with hydroxylamine . The inhibition of B-Raf kinase leads to a disruption in the signal transduction pathways it is involved in, effectively halting the processes of cellular division and growth .

Biochemical Pathways

The primary biochemical pathway affected by 5-Bromo-1-indanone oxime is the MAPK/ERK pathway, which is involved in cell division and differentiation. By inhibiting B-Raf kinase, the compound disrupts this pathway, leading to a halt in these cellular processes .

Pharmacokinetics

These properties can significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and exerts a therapeutic effect .

Result of Action

The inhibition of B-Raf kinase by 5-Bromo-1-indanone oxime results in the disruption of cellular division and growth. This can lead to the cessation of the proliferation of cancer cells, making the compound a potential candidate for cancer treatment .

Action Environment

The action, efficacy, and stability of 5-Bromo-1-indanone oxime can be influenced by various environmental factors. These can include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. For instance, extreme pH values could potentially affect the compound’s structure and function, while high temperatures could lead to its degradation .

属性

IUPAC Name |

(NZ)-N-(5-bromo-2,3-dihydroinden-1-ylidene)hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO/c10-7-2-3-8-6(5-7)1-4-9(8)11-12/h2-3,5,12H,1,4H2/b11-9- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVWLYRRDKFLBM-LUAWRHEFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=NO)C2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C/C(=N/O)/C2=C1C=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735216 |

Source

|

| Record name | N-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

185122-63-8 |

Source

|

| Record name | N-(5-Bromo-2,3-dihydro-1H-inden-1-ylidene)hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。